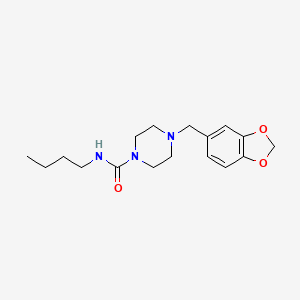
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide is a complex organic compound that features a benzodioxole group attached to a piperazine ring, which is further connected to a butyl group and a carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Attachment to Piperazine: The benzodioxole group is then attached to a piperazine ring through a nucleophilic substitution reaction.
Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl bromide.
Formation of the Carboxamide: Finally, the carboxamide moiety is formed through an amidation reaction involving the piperazine derivative and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or piperazine ring.
Reduction: Reduced forms of the benzodioxole or piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the benzodioxole or piperazine ring.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group can interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines: These compounds have similar molecular structures but different substituents on the benzoyl group.
1-(1,3-benzodioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds feature a benzodioxole group attached to an indole ring, with various heteroaryl groups fused to the indole.
Uniqueness
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and carboxamide moiety differentiates it from other benzodioxole-containing compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-3-6-18-17(21)20-9-7-19(8-10-20)12-14-4-5-15-16(11-14)23-13-22-15/h4-5,11H,2-3,6-10,12-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSFLDBWYGYSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,3-diyl]dimethanol](/img/structure/B5260286.png)
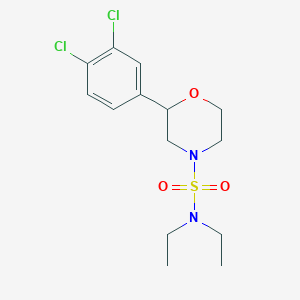
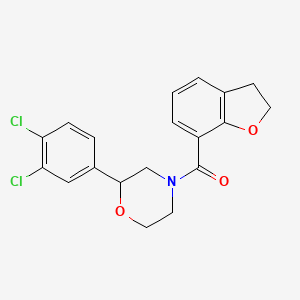
![1-(diphenylmethyl)-4-[(3-fluoro-2-pyridinyl)methyl]piperazine](/img/structure/B5260298.png)
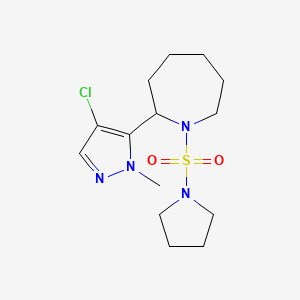
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5260313.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5260326.png)
![(3R*,3aR*,7aR*)-1-isonicotinoyl-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5260329.png)

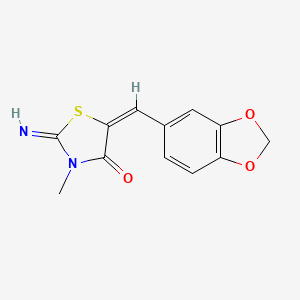
![N-[2-(dimethylamino)ethyl]-2-(2,4-dimethylphenoxy)propanamide](/img/structure/B5260354.png)
![1-{1-[(6-isopropyl-1H-indol-2-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5260373.png)
![N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B5260374.png)
![3-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5260376.png)
